Cholest-2-ene

Overview

Description

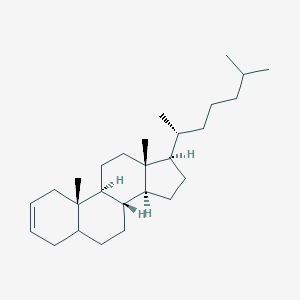

Cholest-2-ene is a steroidal compound with the molecular formula C27H46. It is a derivative of cholesterol, characterized by the presence of a double bond at the second position of the steroid nucleus. This compound is part of the broader class of cholestenes, which are known for their structural similarity to cholesterol and their significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholest-2-ene can be synthesized through several methods. One common approach involves the reduction of cholestan-3-one using activated zinc in the presence of hydrogen chloride and dry ether. The reaction is carried out at low temperatures, typically between -15°C and -5°C, to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods may include the use of various solvents such as tetrahydrofuran, benzene, and n-hexane. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholest-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form cholest-4-en-3-one, a key intermediate in the biosynthesis of steroid hormones .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using reagents like N-bromosuccinimide, which introduces bromine atoms into the molecule.

Major Products: The major products formed from these reactions include cholest-4-en-3-one, 2α,3α-epoxy-1α,5-cyclo-5α-cholestane, and various brominated derivatives .

Scientific Research Applications

Cholest-2-ene has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: this compound derivatives are studied for their role in cell membrane structure and function.

Medicine: Research into this compound has led to the development of drugs targeting cholesterol metabolism and related pathways.

Industry: this compound is used in the production of cholesterol-based liquid crystals and gelators, which have applications in materials science

Mechanism of Action

Cholest-2-ene exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It can be converted to cholest-4-en-3-one by enzymes such as cholesterol oxidase. This conversion is crucial for the biosynthesis of steroid hormones, which regulate various physiological processes .

Comparison with Similar Compounds

Cholest-5-ene: Another derivative of cholesterol with a double bond at the fifth position.

Cholest-4-en-3-one: An oxidized form of cholest-2-ene, important in steroid biosynthesis.

Cholestane: The fully saturated form of cholesterol, lacking any double bonds

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and biological pathways compared to its analogs .

Biological Activity

Cholest-2-ene, a sterol compound, has garnered attention due to its potential biological activities and implications in various health-related fields. This article explores the biological activity of this compound, including its effects on cell proliferation, apoptosis, and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound is a derivative of cholesterol characterized by a double bond at the C-2 position. Its structure can be represented as follows:

This structural modification influences its biological properties, particularly its interactions with cellular membranes and proteins.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, research indicates that cholesterol-based compounds can induce apoptosis in various cancer cell lines. In vitro studies have shown that this compound derivatives can enhance cytotoxicity against human cancer cells such as HeLa (cervical cancer) and K562 (leukemia) with IC50 values indicating effective dose-dependent responses .

Table 1: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | This compound | 12.5 | Induction of apoptosis |

| K562 | 3-Methylthis compound | 15.0 | Cell cycle arrest |

| MDA-MB-231 | This compound | 10.0 | ROS generation |

The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. Flow cytometry analysis has shown increased caspase activity in treated cells, confirming the induction of apoptosis . Additionally, molecular docking studies have indicated that this compound interacts with key apoptotic proteins, enhancing its pro-apoptotic effects .

3. Immunomodulatory Effects

This compound derivatives have also been investigated for their immunomodulatory properties. Research involving liposomal formulations containing this compound showed promising results in modulating immune responses in macrophages. The incorporation of this compound into liposomes improved drug distribution and enhanced the immunogenicity of the formulations, indicating potential applications in vaccine development and targeted therapy .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models

A study examining the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment led to significant reductions in cell viability. The study utilized both DPPH and ABTS assays to assess antioxidant activity alongside cytotoxicity assessments, demonstrating that this compound not only inhibits cancer cell growth but also possesses antioxidant properties that may protect normal cells from oxidative damage .

Case Study 2: Liposomal Drug Delivery Systems

In another investigation, researchers developed a liposomal formulation incorporating this compound to enhance drug delivery efficiency. The study found that these liposomes exhibited improved stability and reduced systemic toxicity while effectively targeting tumor cells in vivo. The findings suggest that this compound could play a crucial role in developing advanced drug delivery systems for cancer therapeutics .

Properties

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYMZAUDAYPOM-LDHZKLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-23-3 | |

| Record name | Cholest-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.